5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole
Description
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole (CAS: 2152821-28-6) is a substituted indole derivative characterized by a bromine atom at the 5-position of the indole ring and a cyclopropanesulfonyl group at the 1-position. Its molecular formula is C₁₁H₁₂BrNO₂S, with a molecular weight of 302.20 g/mol .
Properties
IUPAC Name |
5-bromo-1-cyclopropylsulfonyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOZIWAUAGURJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole typically involves the following steps:
Cyclopropanesulfonylation: The cyclopropanesulfonyl group can be introduced through a reaction with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and cyclopropanesulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The dihydroindole core can be oxidized to form indole or reduced further to form tetrahydroindole.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of indole derivatives.
Reduction: Formation of tetrahydroindole derivatives.
Scientific Research Applications
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is best contextualized by comparing it to related indole derivatives. Below is an analysis of key analogues, supported by molecular data and research findings:
Structural Analogues from the Same Series
The following compounds, cataloged in , share the 5-bromo-2,3-dihydro-1H-indole core but differ in substituents at the 1-position:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 1-Position | Key Structural Feature |
|---|---|---|---|---|
| 5-Bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole | C₁₂H₁₂BrNO | 266.14 | Cyclopropanecarbonyl | Carbonyl group instead of sulfonyl |
| 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole | C₁₁H₁₄BrNO₂S | 304.21 | Isopropylsulfonyl | Bulkier alkyl sulfonyl group |
| 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole | C₁₁H₁₂BrNO₂S | 302.20 | Cyclopropanesulfonyl | Compact, strained cyclopropane sulfonyl |
Key Observations:
- Polarity and Solubility: The sulfonyl group in the target compound increases polarity compared to the carbonyl analogue (266.14 g/mol), likely enhancing aqueous solubility. However, the isopropylsulfonyl derivative (304.21 g/mol) may exhibit lower solubility due to its bulkier alkyl chain .
Functional Analogues with Heterocyclic Substituents
Compounds such as 5-bromo-3-(triazolyl-ethyl)-1H-indole derivatives () feature triazole moieties instead of sulfonyl groups. For example:
- 9c : 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (FAB-HRMS: m/z 427.0757 [M+H]⁺) .
- 9d : 5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (FAB-HRMS: m/z 385.0461 [M+H]⁺) .
Comparison Highlights:
- Synthetic Complexity: Triazole derivatives require multi-step syntheses (e.g., azide-alkyne cycloadditions), whereas sulfonylated indoles like the target compound might be synthesized via direct sulfonylation, offering a streamlined route .
Isoindolinone and Diphenylindole Derivatives
- 5-Bromo-2-cyclopropylisoindolin-1-one (): Features an isoindolinone core with a cyclopropyl group. Its structure (CAS: 864866-56-8) differs significantly from the target compound but shares the bromine and cyclopropane motifs.
- 5-Bromo-2,3-diphenyl-1H-indole (): Lacks the sulfonyl group but includes phenyl substituents, reducing polarity compared to the target compound.
Key Differences:
- Applications: Diphenylindoles are often explored in materials science, whereas sulfonated indoles are more relevant in pharmaceutical contexts .
Research Findings and Implications
- Biological Relevance: Sulfonyl groups are known to enhance metabolic stability and target affinity in drug candidates. The cyclopropane moiety may further modulate pharmacokinetics by reducing conformational flexibility .
- Lumping Strategy Considerations (): Compounds with similar sulfonyl or halogenated substituents could be grouped for computational modeling, though the cyclopropane’s unique strain may warrant separate analysis .
Biological Activity
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family, characterized by its unique structure comprising a bromine atom at the 5th position, a cyclopropanesulfonyl group, and a dihydroindole core. This structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C11H12BrNO2S
- CAS Number : 2152821-28-6
- Molecular Weight : 302.19 g/mol
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole exhibits significant biological activity through various mechanisms:
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This compound has been shown to inhibit GSK-3, an enzyme involved in multiple cellular processes including glycogen metabolism and cell signaling pathways. The inhibition of GSK-3 is linked to potential therapeutic effects in conditions such as diabetes and cancer.
- Modulation of Wnt/β-Catenin Pathway : Indole derivatives, including this compound, can influence the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This modulation may have implications in cancer treatment.
Cellular Effects
The biological effects of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole include:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| GSK-3 Inhibition | Glycogen metabolism | |
| Wnt/β-Catenin Modulation | Cell proliferation and differentiation | |
| Anticancer Activity | Induction of apoptosis | |
| Antimicrobial Activity | Inhibition of bacterial growth |
Case Study: Anticancer Potential
In a study exploring the anticancer potential of indole derivatives, 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole was evaluated for its ability to induce apoptosis in human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptotic markers, suggesting its potential as a therapeutic agent in oncology.
Synthetic Routes and Preparation Methods
The synthesis of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole typically involves:
- Cyclopropanesulfonylation : The introduction of the cyclopropanesulfonyl group via reaction with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
- Reduction : The reduction of the indole ring to form the dihydroindole core using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial synthesis may involve large-scale bromination and cyclopropanesulfonylation reactions followed by purification techniques such as recrystallization or chromatography to achieve high purity products.
Comparison with Similar Compounds
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole can be compared to other indole derivatives:
| Compound | Key Differences |
|---|---|
| 5-Bromoindole | Lacks cyclopropanesulfonyl group |
| 1-Cyclopropanesulfonylindole | Lacks bromine atom |
| 2,3-Dihydro-1H-indole | Lacks both bromine atom and cyclopropanesulfonyl group |
The unique combination of functional groups in 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole imparts specific chemical and biological properties that distinguish it from other indole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
